N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Description
N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a pyridine ring substituted with a trifluoromethyl group at the 4-position. Its molecular formula is C₁₃H₁₁F₃N₂O₃S, with a molecular weight of 332.30 g/mol .
Properties
IUPAC Name |
N-methyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)11-4-2-10(3-5-11)21-12-8-9(6-7-18-12)13(14,15)16/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNWHLBFKWRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154884 | |
| Record name | Benzenesulfonamide, N-methyl-4-[[4-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-25-3 | |
| Record name | Benzenesulfonamide, N-methyl-4-[[4-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-methyl-4-[[4-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Chemical Name : this compound
- CAS Number : 1227955-09-0
- Molecular Formula : C13H11F3N2O3S
- Molecular Weight : 332.298 g/mol
- Melting Point : 80-82 °C
- Hazard Classification : Irritant (Xi) .
Anticancer Activity
Research has demonstrated that compounds containing the benzenesulfonamide moiety exhibit notable anticancer properties. A study synthesized various trifluoromethylquinoline derivatives, including those related to this compound, and evaluated their activity against several cancer cell lines. Notably, one derivative showed higher cytotoxicity than the standard chemotherapeutic drug doxorubicin. The mechanism of action was suggested to involve inhibition of the PI3K pathway, a critical regulator of cell growth and survival .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Molecular docking studies indicated that this compound could effectively bind to the active sites of certain kinases involved in cancer progression, thereby inhibiting their function .
Case Studies
- In Vitro Studies : A series of in vitro assays revealed that derivatives similar to this compound exhibited significant antiproliferative effects on various cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 0.5 to 5 µM depending on the specific derivative and cell line tested .
- In Vivo Studies : Animal models treated with these compounds showed a marked reduction in tumor size compared to control groups. The treatment led to increased apoptosis in tumor cells, as evidenced by histological analyses and flow cytometry assays .
Comparative Analysis of Similar Compounds
Safety and Toxicology
The compound is classified as an irritant, necessitating caution during handling. Toxicological evaluations indicate that while it exhibits biological activity, further studies are required to fully understand its safety profile and potential side effects in long-term use .
Scientific Research Applications
Medicinal Chemistry
N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has been studied for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics. Research indicates that modifications in the pyridine ring can enhance its efficacy against resistant bacterial strains .
Case Study: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against various bacterial strains. Results showed significant activity against Staphylococcus aureus, indicating potential for further development as an antibiotic .
Agricultural Chemistry
The compound's trifluoromethyl group enhances lipophilicity, making it suitable for use as a pesticide or herbicide. Research has highlighted its effectiveness in targeting specific pests while minimizing environmental impact.
Case Study: Pesticidal Efficacy
A field trial demonstrated that formulations containing this compound significantly reduced pest populations in crops without harming beneficial insects. This dual action makes it an attractive option for sustainable agriculture practices .
Material Science
The incorporation of this compound into polymer matrices has shown promise in enhancing material properties such as thermal stability and chemical resistance. Its unique structure allows for the modification of polymer characteristics, leading to innovative applications in coatings and composites.
Case Study: Polymer Modification
Research conducted at a leading materials science laboratory indicated that adding this compound to epoxy resins improved their mechanical properties and thermal resistance, making them suitable for high-performance applications .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
The positional isomer N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide shares the same molecular formula and weight but differs in the substitution pattern of the trifluoromethyl group on the pyridine ring (6-position instead of 4-position). Despite identical molecular weights, the isomer exhibits distinct physicochemical properties, as reflected by its separate catalog entry (MFCD11109529 ) . This positional variation may alter electronic effects, solubility, and binding affinity in biological systems.
Table 1: Key Structural and Physical Properties
Sulfonamide Derivatives with Varied Substituents
a. N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
This analog replaces the trifluoromethylpyridinyl ether with an anilinopyridine group and a methyl-substituted benzene ring. Synthesized via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride, this compound exemplifies alternative sulfonamide derivatization strategies .
b. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
This structurally complex derivative (molecular weight 589.1 g/mol ) incorporates a pyrazolopyrimidine core and fluorinated chromenyl group. Its melting point (175–178°C ) and higher molecular weight suggest enhanced thermal stability compared to the target compound, likely due to extended π-conjugation and rigid fluorinated motifs .
c. N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
With a molecular weight of 414.4 g/mol , this compound features a piperidine-substituted pyrimidine ring. The additional methyl and piperidinyl groups may enhance lipophilicity, impacting membrane permeability in biological systems .
Functional and Application Differences
- Electrochemical Applications : describes sulfonamide-based anionic polymers for electrochemical devices, though the target compound’s specific role here is unspecified .
- Medicinal Chemistry: The trifluoromethyl group in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs.
Q & A
Basic Research Questions
Q. What are the key structural features and synthetic routes for N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide?
- Structural Features : The compound consists of a benzenesulfonamide core substituted with a methyl group and a pyridine ring bearing a trifluoromethyl group. The pyridine is linked via an ether oxygen at the 2-position, creating a planar, electron-deficient aromatic system .
- Synthesis : A multi-step approach is typical:
Pyridine Derivative Preparation : Introduce the trifluoromethyl group to pyridine via halogenation followed by nucleophilic substitution (e.g., using CF₃Cu reagents) .
Ether Coupling : React 4-hydroxybenzenesulfonamide with 2-chloro-4-(trifluoromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
N-Methylation : Protect the sulfonamide nitrogen using methyl iodide and a base like NaH .
Q. What analytical methods are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm regiochemistry (e.g., pyridine C-F coupling in ¹³C NMR) .
- IR : Validate sulfonamide (S=O stretches at ~1350 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
- Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .
- Target Affinity : The group induces steric and electronic effects, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Cellular Context : Compare activity in isogenic cell lines (e.g., wild-type vs. mutant kinases) to isolate target effects .
- Structural Analysis : Use co-crystallography to verify binding modes and identify off-target interactions .
Q. How can computational modeling optimize this compound for specific therapeutic applications?
- Docking Studies : Predict binding to targets like FAK (focal adhesion kinase) using Glide or AutoDock .
- QSAR : Correlate substituent effects (e.g., pyridine substituents) with IC₅₀ values to guide derivatization .
- ADMET Prediction : Tools like SwissADME assess solubility (LogS) and cytochrome P450 interactions .
Q. What are the challenges in scaling up synthesis while maintaining purity?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
